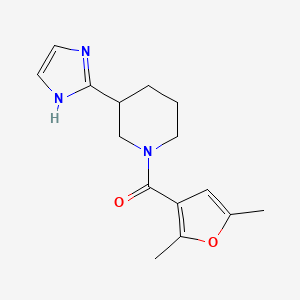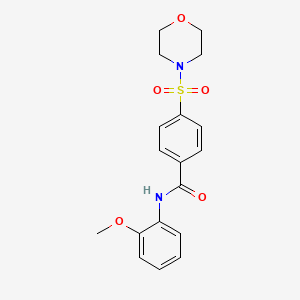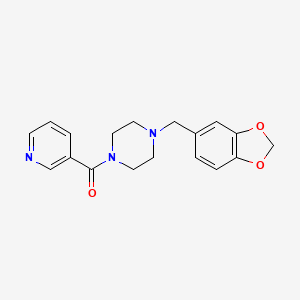![molecular formula C16H17N3O2 B5575581 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B5575581.png)
4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenyl-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenyl-2-pyrrolidinone” is a chemical compound with the linear formula C10H15N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole” was prepared through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques such as NMR spectroscopy (1H, 13C), MS data, and elemental analysis . The exact structure of “this compound” is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. The compound has a molecular weight of 209.25 and a linear formula of C10H15N3O2 .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been applied to produce pyrazolopyridine derivatives with significant antioxidant, antitumor, and antimicrobial activities. This approach highlights the compound's relevance in medicinal chemistry for drug development (El‐Borai et al., 2013).
Structural and Computational Studies
Research on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole chalcone derivative, showcases the use of computational and spectroscopic analyses to understand its structural properties and reaction mechanisms, further demonstrating the utility of pyrazole and pyrrolidinone derivatives in chemical research (Singh et al., 2014).
CuI Complexes with Scorpionate Ligands
CuI complexes featuring pyrazolyl-based scorpionate ligands illustrate the compound's role in coordination chemistry and potential applications in catalysis and materials science (Gennari et al., 2008).
Pyrazolinone and Pyrazole Derivatives Synthesis
The synthesis of novel pyrazolinone and pyrazole derivatives, leading to potential applications in pharmaceuticals and agrochemicals, underscores the versatility and reactivity of pyrazole-based compounds (Aly et al., 2004).
Diorganotin(IV) Derivatives
Research on diorganotin(IV) derivatives containing pyrazole ligands highlights the application of these compounds in organometallic chemistry and potential roles in catalysis and materials development (Cui et al., 2005).
Heterocyclic Synthesis Utilizing Enaminonitriles
The utility of enaminonitriles in heterocyclic synthesis to create pyrazole, pyridine, and pyrimidine derivatives demonstrates the compound's significance in synthetic organic chemistry and drug discovery (Fadda et al., 2012).
Fluorescence Sensor for Hydrazine
A novel fluorescence sensor for hydrazine based on pyrazole formation reaction showcases the application of pyrazole derivatives in analytical chemistry, particularly for environmental monitoring and safety (Li et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,5-dimethylpyrazole-1-carbonyl)-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-8-12(2)19(17-11)16(21)13-9-15(20)18(10-13)14-6-4-3-5-7-14/h3-8,13H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAXOBDUCHIXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B5575498.png)

![(4aS*,7aR*)-1-(3,4-difluorobenzoyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5575509.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B5575520.png)
![4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5575533.png)
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B5575541.png)

![3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5575561.png)
sulfamic acid](/img/structure/B5575562.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[5-fluoro-2-(trifluoromethyl)benzyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5575573.png)

![4-{4-[4-(2-furoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575584.png)

![2-[2-(4-fluorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5575597.png)
